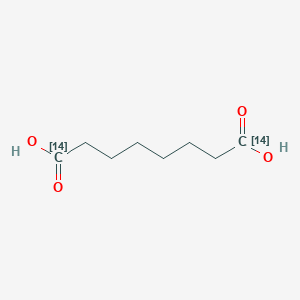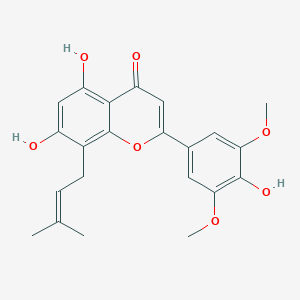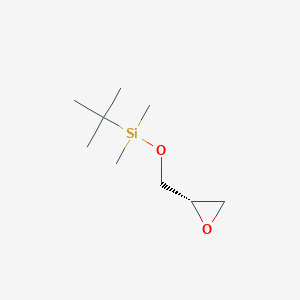
叔丁基二甲基甲硅烷基(S)-(+)-缩水甘油醚
描述
The chemical compound tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is of significant interest in organic synthesis and materials science due to its utility as a protective group and its role in the modification of alcohols, phenols, and other reactive hydroxyl-containing compounds. This compound helps in the synthesis of complex molecules by protecting sensitive hydroxyl groups during chemical reactions, allowing for sequential chemical transformations without interference.
Synthesis Analysis
The synthesis of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether and related compounds involves silylation reactions where hydroxyl groups are protected to increase molecular stability and reaction selectivity. Techniques include the use of tert-butyldimethylsilyl chloride with various catalysts and conditions to achieve the desired silyl ether derivatives (Yu & Verkade, 2000).
Molecular Structure Analysis
The molecular structure of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is characterized by its tert-butyldimethylsilyl group attached to a glycidyl ether, offering significant resistance to hydrolysis and providing steric hindrance that protects the ether linkage. The structural configuration enhances its stability and reactivity, making it a versatile intermediate in organic synthesis.
Chemical Reactions and Properties
Chemically, tert-Butyldimethylsilyl (S)-(+)-glycidyl ether participates in a range of reactions, including deprotection under acidic or basic conditions, and serves as a precursor for the synthesis of various organic compounds. Its chemical properties are tailored for selective silylation and desilylation, enabling precise modifications of molecules for research and industrial applications (Jadhav et al., 2012).
科学研究应用
前列腺素的合成: 它用于从 Corey 内酯合成 11-epi-PGF2α,为前列腺素的研究做出了贡献 (Torisawa, Shibasaki, & Ikegami, 1983).
色谱分离和定量: 叔丁基二甲基甲硅烷基醚衍生物广泛用于气相色谱中,用于分离复杂混合物及其通过气相色谱-质谱法 (GC-MS) 定量,并进行选择性离子监测 (Woollard, 1983).
生物样品的分析: 它们用于 GC-MS 选择性离子监测,用于快速定量生物样品中的前列腺素 (Mai, German, & Kinsella, 1983).
羟基保护应用: 这些衍生物可用于各种羟基保护应用中,包括前列腺素合成 (Corey & Venkateswarlu, 1972).
化学反应: 它们用于化学反应中,生成醇或三烷基甲硅烷基醚 (Franck, Figadère, & Cavé, 1995).
类固醇的鉴定: 便于鉴定人尿液中的合成代谢类固醇及其代谢物,而无需使用参考标准 (Steffenrud, 1996).
伯醚的选择性裂解: 能够在室温下选择性裂解伯叔丁基二甲基甲硅烷基醚,可用于脱保护伯醇和酚 (Sabitha, Syamala, & Yadav, 1999).
有机合成中的脱硅烷基化: O-叔丁基二甲基甲硅烷基醚的脱硅烷基化程序对于有机合成应用具有潜在的实用性 (Peng & Li, 2006).
脱硅烷基化机理: 研究叔丁基二甲基甲硅烷基醚与 TMSOTf 脱硅烷基化的化学选择性和机理,有助于涉及叔丁基二甲基甲硅烷基阳离子的化学反应 (Hunter, Hinz, & Richards, 1999).
醇的硅烷基化: 在 DMSO-己烷中用叔丁基二甲基甲硅烷基氯化物对醇进行硅烷基化,在温和条件下可以高产率地得到这些醚 (Watahiki, Matsuzaki, & Oriyama, 2003).
缩水甘油衍生物的聚合: 缩水甘油或其三甲基甲硅烷基醚的阴离子聚合产生低分子量、大部分无定形的具有大量支化的聚合物 (Vandenberg, 1985).
安全和危害
This chemical is combustible and causes serious eye irritation . It should be stored under inert gas at a temperature between 0-10°C . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Relevant Papers Several papers have been published on the topic of tert-butyldimethylsilyl ethers . These papers discuss the stability of these compounds, their synthesis, and their use as protecting groups in organic synthesis . They also discuss the mechanisms of their formation and cleavage .
作用机制
Target of Action
It is known that this compound is often used in organic synthesis as a protecting group for alcohols .
Mode of Action
The mode of action of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether involves its reaction with alcohols to form silyl ethers . This reaction is catalyzed by dimethylformamide (DMF) and results in the conversion of various alcohols to tert-butyldimethylsilyl ethers . The silyl ether group serves as a protective group, preventing the alcohol from reacting under conditions that would normally promote such reactions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex organic molecules, where it protects reactive alcohol groups from unwanted reactions during the synthetic process .
Result of Action
The primary result of the action of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is the formation of silyl ethers, which serve as protective groups for alcohols in organic synthesis . These silyl ethers can be easily deprotected by employing a catalytic amount of acetyl chloride in dry methanol, yielding the original alcohol .
Action Environment
The action of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether is influenced by several environmental factors. For instance, the reaction of this compound with alcohols to form silyl ethers is catalyzed by DMF . Additionally, the deprotection of the silyl ethers to yield the original alcohols can be achieved using acetyl chloride in dry methanol . The reaction conditions, such as temperature and solvent, can significantly influence the efficiency and yield of these reactions.
生化分析
Biochemical Properties
The compound plays a role in biochemical reactions as a protecting group for alcohols . It interacts with enzymes and other biomolecules during the process of silylation, where it forms a covalent bond with the hydroxyl group of an alcohol . The nature of these interactions is largely determined by the steric bulk and electronic properties of the tert-Butyldimethylsilyl (S)-(+)-glycidyl ether .
Cellular Effects
As a silyl ether, it may influence cell function by modifying the chemical properties of biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether involves the formation and cleavage of silyl ethers . The compound can form a covalent bond with the hydroxyl group of an alcohol, creating a silyl ether that is resistant to hydrolysis . This bond can be cleaved under certain conditions, releasing the protected alcohol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyldimethylsilyl (S)-(+)-glycidyl ether can change over time due to its reactivity. The compound is stable under basic conditions but can be hydrolyzed back to the alcohol under acidic conditions . The stability and degradation of the compound can influence its long-term effects on cellular function .
Metabolic Pathways
As a silyl ether, it may interact with enzymes or cofactors involved in the metabolism of alcohols .
Transport and Distribution
As a small, lipophilic molecule, it may diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
As a small, lipophilic molecule, it may localize to various compartments or organelles within the cell .
属性
IUPAC Name |
tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSSVVGZPNSKD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449610 | |
| Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123237-62-7 | |
| Record name | tert-Butyldimethyl[((S)-oxiranyl)methoxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123237-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl(dimethyl){[(2S)-oxiran-2-yl]methoxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



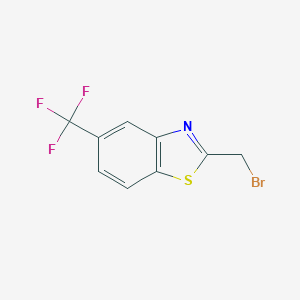
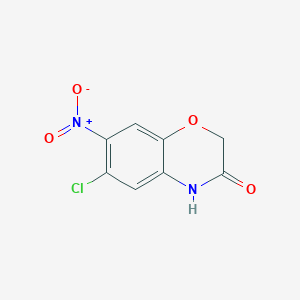
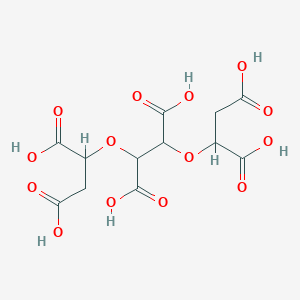
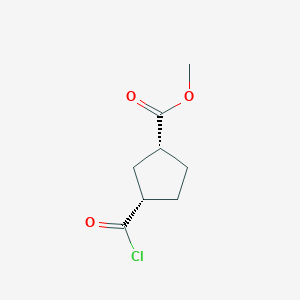
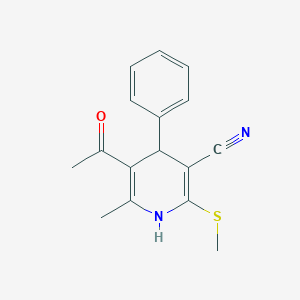
![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
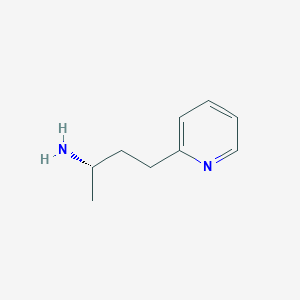
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
